Cas no 14255-72-2 (Fensulfothion Sulfone)

Fensulfothion Sulfone is an organophosphate metabolite derived from the oxidation of Fensulfothion, a thiophosphoryl compound. It is primarily recognized for its role in environmental and analytical chemistry as a marker for pesticide degradation. The sulfone derivative exhibits increased polarity and stability compared to its parent compound, making it useful in residue analysis and environmental monitoring. Its well-defined chemical properties allow for precise detection via chromatographic techniques, such as GC-MS or HPLC. Fensulfothion Sulfone serves as a critical reference standard in regulatory compliance testing, ensuring accurate assessment of pesticide breakdown in soil and water systems. Its structural characteristics facilitate studies on metabolic pathways and environmental persistence.
Fensulfothion Sulfone structure
Fensulfothion Sulfone structure
Product Name:Fensulfothion Sulfone
CAS No:14255-72-2
MF:C11H17O5PS2
MW:324.353441953659
CID:195504
PubChem ID:26595
Update Time:2025-06-12

Fensulfothion Sulfone Chemical and Physical Properties

Names and Identifiers

    • Phosphorothioic acid,O,O-diethyl O-[4-(methylsulfonyl)phenyl] ester
    • fensulfothion sulfone
    • diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ<sup>5</sup>-phosphane
    • Fensulfothion-sulfone
    • Dasanit sulfone
    • Dasanit sulphone
    • O,O-Diethyl O-(p-methylsulfonyl)phenyl phosphorothioate
    • Phosphorothioic acid, O,O-diethyl O-(4-(methylsulfonyl)phenyl) ester
    • Thiophosphoric acid O,O-diethyl O-(p-methylsulfonylphenyl) ester
    • Thiophosphoric acid O,O-diethyl O-[4-(methylsulfonyl)phenyl] ester
    • Fensulfothion sulfone, PESTANAL(R), analytical standard
    • Fensulfothion-sulfone 100 microg/mL in Cyclohexane
    • Phosphorothioic acid, diethyl O-(p-(methylsulfonyl)phenyl) ester
    • Phosphorothioic acid, O,O-diethyl O-(p-methylsulfonyl)phenyl ester
    • NS00002653
    • SCHEMBL23646025
    • BRN 2003553
    • Diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-lambda5-phosphane
    • O,O-Diethyl o-[4-(methylsulfonyl)phenyl] thiophosphate #
    • DTXSID80162079
    • 14255-72-2
    • VTFZEBCYVXMEBB-UHFFFAOYSA-N
    • 1ST20641
    • diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-$l^{5}-phosphane
    • DTXCID9084570
    • Phosphorothioic acid, diethyl O-(p-(methylsulfonyl)phenyl) ester (6CI)
    • Fensulfothion Sulfone
    • Inchi: 1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3
    • InChI Key: VTFZEBCYVXMEBB-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(=CC=1)OP(OCC)(OCC)=S)(=O)=O

Computed Properties

  • Exact Mass: 324.02561
  • Monoisotopic Mass: 324.02550298g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Density: 1.2000 (rough estimate)
  • Refractive Index: 1.5210 (estimate)
  • PSA: 61.83

Fensulfothion Sulfone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 251.00 2023-09-07
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Fensulfothion Sulfone Related Literature

Additional information on Fensulfothion Sulfone

Introduction to Fensulfothion Sulfone (CAS No. 14255-72-2)

Fensulfothion Sulfone, a compound with the chemical identifier CAS No. 14255-72-2, is a derivative of the organosulfur class of chemicals. This compound has garnered significant attention in the field of agrochemical research due to its unique chemical properties and potential applications. The introduction of sulfone functional groups into the molecular structure of fensulfothion enhances its stability and reactivity, making it a promising candidate for various industrial and pharmaceutical applications.

The molecular structure of Fensulfothion Sulfone consists of a sulfur atom double-bonded to an oxygen atom, which is further attached to an organosulfur moiety derived from fensulfothion. This modification imparts additional reactivity, allowing the compound to participate in a wide range of chemical reactions. The presence of both sulfur and oxygen atoms in the molecule also makes it an interesting subject for studying redox chemistry and its implications in biological systems.

Recent research has highlighted the potential of Fensulfothion Sulfone as a precursor in the synthesis of novel agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. For instance, researchers have explored its use in the development of new herbicides and fungicides that exhibit improved efficacy and environmental compatibility compared to traditional agrochemicals.

In addition to its agrochemical applications, Fensulfothion Sulfone has shown promise in the field of medicinal chemistry. The sulfone group is known for its bioactivity and has been widely used in the development of drugs targeting various diseases. Studies have demonstrated that derivatives of Fensulfothion Sulfone exhibit inhibitory effects on certain enzymes and can serve as lead compounds for drug discovery. This has opened up new avenues for research into potential therapeutic applications.

The synthesis of Fensulfothion Sulfone involves a series of well-defined chemical steps that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets stringent quality standards. These methodologies often involve catalytic processes and careful selection of reaction solvents to minimize side reactions.

One of the key challenges in working with Fensulfothion Sulfone is its sensitivity to environmental conditions such as moisture and temperature. Proper storage and handling procedures are essential to maintain its stability and prevent degradation. Researchers have developed innovative storage solutions that protect the compound from adverse conditions, ensuring its integrity for various applications.

The environmental impact of Fensulfothion Sulfone is another area of active research. Studies have been conducted to assess its biodegradability and toxicity profile under different environmental conditions. These studies aim to provide insights into how the compound behaves in natural ecosystems and what measures can be taken to mitigate any potential negative effects.

Future research directions for Fensulfothion Sulfone include exploring its role in green chemistry initiatives. The development of sustainable synthetic routes that minimize waste and energy consumption is a priority in modern chemical research. By leveraging biocatalysis and other green chemistry principles, researchers hope to make the production process for Fensulfothion Sulfone more environmentally friendly.

The potential applications of Fensulfothion Sulfone extend beyond agrochemicals and medicinal chemistry. Its unique chemical properties make it a valuable tool in material science, where it can be used to develop new polymers and coatings with enhanced durability and functionality. The sulfone group's ability to form stable cross-linkages makes it particularly useful in this context.

In conclusion, Fensulfothion Sulfone (CAS No. 14255-72-2) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties, combined with recent advancements in synthetic methodologies, make it a promising candidate for various applications ranging from agrochemicals to medicinal chemistry and material science. Continued research into this compound will undoubtedly uncover new opportunities for innovation and development.

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